(2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid
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Overview
Description
(2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid: is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,4S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry: In chemistry, (2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.
Comparison with Similar Compounds
(2S,4S)-1-((Methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,4S)-1-((Ethoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness: The presence of the benzyloxycarbonyl group in (2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2S,4S)-2-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-9-13(14(17)18)7-8-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 |
InChI Key |
OLIOAWNUIFOXOP-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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